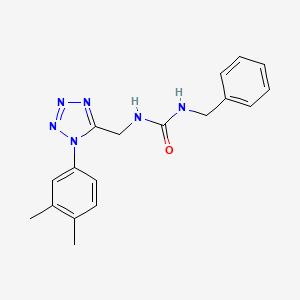
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic molecule that belongs to the class of urea derivatives This compound contains a tetrazole ring attached to a benzyl group, with the central structure forming a urea derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. The synthesis often starts with the formation of the tetrazole ring, which can be achieved through the [2+3] cycloaddition reaction between a nitrile and sodium azide under acidic conditions. Following the formation of the tetrazole ring, a benzylation reaction is carried out, where benzyl chloride is used in the presence of a base like potassium carbonate.
Subsequently, the resulting intermediate undergoes a coupling reaction with an isocyanate compound to form the final urea derivative. The reaction conditions usually involve mild temperatures and the use of a solvent like dimethylformamide.
Industrial Production Methods
For industrial-scale production, the methods generally mirror the laboratory synthesis but are optimized for yield, cost, and safety. Continuous flow reactors may be employed to ensure consistent reaction conditions and improved scalability. Solvent recovery and purification steps are crucial to obtaining a high-purity product suitable for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions including:
Oxidation: : The compound can be oxidized, especially the tetrazole ring, using oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the compound can be performed using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, with halogenation being a common type of substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of a catalyst.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: : Benzyl chloride and potassium carbonate.
Major Products Formed
Oxidation: : Modified tetrazole derivatives with additional oxygen atoms.
Reduction: : Reduced forms of the original compound with altered functional groups.
Substitution: : Benzyl-substituted urea derivatives.
Applications De Recherche Scientifique
1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules and study of reaction mechanisms.
Biology: : Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: : Explored for its role in drug development, particularly for its anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of novel materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is largely dependent on its interaction with specific molecular targets. The tetrazole ring, being a bioisostere of carboxylic acids, can mimic the behavior of natural biomolecules, leading to interactions with enzymes or receptors. These interactions can activate or inhibit biological pathways, resulting in the desired therapeutic effects. The urea group also plays a role in binding to the active sites of enzymes, further influencing the compound's activity.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-benzyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to its unique combination of functional groups and structural features:
1-Benzyl-3-(3,4-dimethylphenyl)urea: : Lacks the tetrazole ring, which limits its range of biological activity.
1-Benzyl-3-(1H-tetrazol-5-yl)methylurea: : Missing the dimethylphenyl group, which affects its interaction with molecular targets.
3-Benzyl-1-(3,4-dimethylphenyl)urea: : Differently substituted, altering its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties enable diverse chemical reactions and interactions, making it a valuable molecule for research and industrial applications. Its synthesis, reactions, and applications highlight its importance and potential in advancing scientific knowledge and technological development.
Propriétés
IUPAC Name |
1-benzyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-8-9-16(10-14(13)2)24-17(21-22-23-24)12-20-18(25)19-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENKGZZMFQOZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2958532.png)
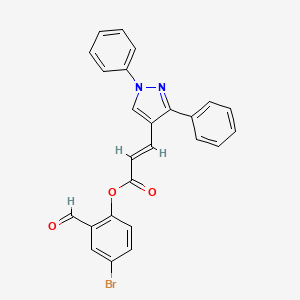
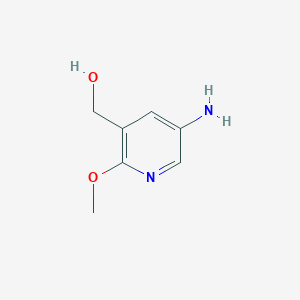
![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)
![N,N-diethyl-2-[3-({[(4-fluorophenyl)methyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2958539.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]pyridine-3-carbonitrile](/img/structure/B2958541.png)
![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)
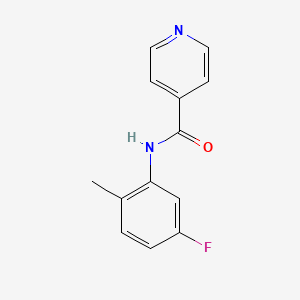
![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)
![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)
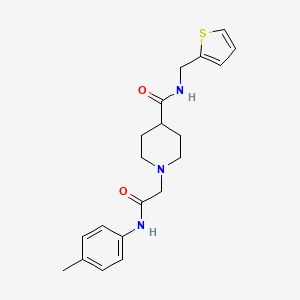
![5-(Prop-2-en-1-yl)-4-sulfanyl-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B2958549.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)

